molecular formula C9H11ClO B8712854 (2-Chloro-6-ethylphenyl)methanol

(2-Chloro-6-ethylphenyl)methanol

Cat. No.: B8712854
M. Wt: 170.63 g/mol
InChI Key: BPXKJRSAYSPRKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloro-6-ethylphenyl)methanol is a useful research compound. Its molecular formula is C9H11ClO and its molecular weight is 170.63 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11ClO

Molecular Weight

170.63 g/mol

IUPAC Name

(2-chloro-6-ethylphenyl)methanol

InChI

InChI=1S/C9H11ClO/c1-2-7-4-3-5-9(10)8(7)6-11/h3-5,11H,2,6H2,1H3

InChI Key

BPXKJRSAYSPRKV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)Cl)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

The required (2-chloro-5-ethylphenyl)methanol was prepared as follows: To a nitrogen purged solution of ethyl 5-bromo-2-chlorobenzoate (4.3 mL, 25.1 mmol) in THF (100 mL) was added lithium chloride (2.12 g, 50.1 mmol) and Pd(dppf)Cl2 (0.82 g, 1 mmol). Subsequently, the mixture was cooled to −78° C., and a solution of diethylzinc in heptane (37.6 mL; 1.00 mol/1; 37.6 mmol) was added dropwise. The reaction mixture was allowed to come to RT overnight. The resulting reaction mixture was cooled to −10° C. and diluted with Et2O (300 mL). Subsequently, a 1 M aqueous HCl solution (150 mL) was added carefully. The layers were separated, and the organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O:hexanes 5:95) to afford ethyl 2-chloro-5-ethylbenzoate (4.61 g). To a nitrogen purged solution of ethyl 2-chloro-5-ethyl-benzoate (1 g, 4.70 mmol) in THF (25 mL), was added diisobutylaluminiumhydride (14.11 mL; 14.11 mmol) in toluene, at −5° C. The reaction mixture was allowed to come to RT and stirred overnight. The resulting reaction mixture was cooled to −10° C. and a 5% aqueous NaHCO3-solution (10 mL) was added. The layers were separated, and the organic layer was dried (Na2SO4), filtered, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, Et2O:hexanes 1:3 followed by Et2O:hexanes 1:1) to afford (2-chloro-6-ethylphenyl)methanol (0.59 g) which was used as such.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
14.11 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

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